PD-166866

Descripción

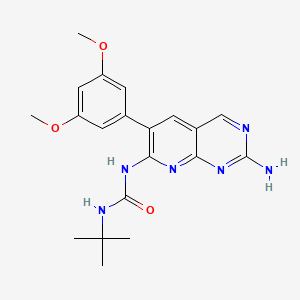

structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJSWORVNIOXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416144 | |

| Record name | 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192705-79-6 | |

| Record name | PD 166866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD166866 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-166866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA856793UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD-166866

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166866 is a potent and highly selective small molecule inhibitor belonging to the 6-aryl-pyrido[2,3-d]pyrimidines class of compounds.[1] It primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR-1), a receptor tyrosine kinase critically involved in cell proliferation, differentiation, angiogenesis, and survival. By competitively binding to the ATP pocket of the FGFR-1 kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibitory action leads to significant anti-proliferative and anti-angiogenic effects, making this compound a valuable tool for cancer research and a potential therapeutic agent for diseases driven by aberrant FGFR-1 signaling, such as tumor growth.[1][3][4]

Core Mechanism of Action: Competitive Inhibition of FGFR-1

The primary mechanism of action of this compound is the direct inhibition of the FGFR-1 tyrosine kinase.[3][5] This is achieved through a competitive binding mechanism with respect to adenosine triphosphate (ATP).[1][2]

-

Binding to the Kinase Domain: this compound occupies the ATP-binding pocket within the intracellular kinase domain of the FGFR-1.

-

Prevention of ATP Binding: By occupying this site, the compound prevents ATP from binding, which is the essential phosphate donor for the kinase's enzymatic activity.

-

Inhibition of Autophosphorylation: Consequently, the initial step of receptor activation—trans-autophosphorylation of tyrosine residues within the kinase domain—is blocked.[1][5]

-

Blockade of Downstream Signaling: Without the phosphorylated tyrosine residues, the receptor cannot recruit and activate downstream effector proteins, thereby halting the entire signaling cascade.[1][6]

This targeted inhibition is highly specific to FGFR-1, with minimal activity against other related and unrelated kinases at effective concentrations.[1][5][7]

Modulation of Intracellular Signaling Pathways

Inhibition of FGFR-1 by this compound leads to the downregulation of several critical signaling pathways that govern cell fate.

-

RAS-MAPK Pathway: Upon activation by its ligand (e.g., basic fibroblast growth factor, bFGF), FGFR-1 normally phosphorylates substrates that recruit complexes to activate the RAS-MAPK (ERK1/2) pathway, a key driver of cell proliferation. This compound potently inhibits the bFGF-induced phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK), effectively shutting down this pro-proliferative signal.[1][6][7]

-

PI3K-Akt/mTOR Pathway: The PI3K-Akt pathway, crucial for cell survival and growth, is another downstream target. Treatment with this compound has been shown to repress the Akt/mTOR signaling pathway, which can lead to the induction of autophagy.[5][7]

The diagram below illustrates the FGF/FGFR-1 signaling cascade and the point of inhibition by this compound.

Caption: FGFR-1 signaling pathway and inhibition by this compound.

Quantitative Pharmacological Data

The potency of this compound has been quantified across various enzymatic and cell-based assays.

| Target/Process | System/Cell Line | IC50 Value (nM) | Reference(s) |

| Enzymatic Activity | |||

| Human FGFR-1 Tyrosine Kinase | Cell-free assay | 52.4 | [1][2][5][6][7][8] |

| Cellular Activity | |||

| FGFR-1 Autophosphorylation | L6 cells (overexpressing hFGFR-1) | 3.1 | [2] |

| FGFR-1 Autophosphorylation | NIH 3T3 cells (endogenous FGFR-1) | 10.8 | [2] |

| bFGF-stimulated Cell Growth | L6 cells | 24 | [1][6][8] |

| Phosphorylated ERK1 (p44 MAPK) | L6 cells | 4.3 | [5][7] |

| Phosphorylated ERK2 (p42 MAPK) | L6 cells | 7.9 | [5][7] |

| Physiological Process | |||

| Microvessel Outgrowth | Human Placenta Artery Fragments | Potent Inhibitor | [1][2][4][5][7] |

Kinase Selectivity Profile

This compound is highly selective for FGFR-1. At concentrations significantly higher than its FGFR-1 IC50, it shows minimal to no inhibitory activity against a panel of other kinases.

| Kinase | Result at ≤ 50 µM | Reference(s) |

| c-Src | No effect | [1][2][5][7][8] |

| Platelet-Derived Growth Factor Receptor-β (PDGFR-β) | No effect | [1][2][5] |

| Epidermal Growth Factor Receptor (EGFR) | No effect | [1][2][5][8] |

| Insulin Receptor (InsR) | No effect | [1][2][5][7][8] |

| Mitogen-activated Protein Kinase (MEK/MAPK) | No effect | [1][2][8] |

| Protein Kinase C (PKC) | No effect | [1][2][5][7][8] |

| Cyclin-dependent Kinase 4 (CDK4) | No effect | [1][2][5][7][8] |

Cellular and Physiological Effects

The inhibition of FGFR-1 signaling by this compound manifests in several key cellular outcomes:

-

Anti-proliferative Activity: this compound effectively inhibits the proliferation of cells whose growth is dependent on bFGF stimulation.[1][9] This negative control of cell proliferation has been demonstrated in both normal and tumor cell lines.[3]

-

Anti-Angiogenic Effects: The compound is a potent inhibitor of angiogenesis, as demonstrated by its ability to block microvessel outgrowth from cultured human placental artery fragments.[1][2][5]

-

Induction of Cell Death: In tumor cells, treatment with this compound can lead to apoptosis.[3] This is supported by evidence of extensive DNA damage (TUNEL assay) and the accumulation of Poly-ADP-Ribose-Polymerase (PARP), a key enzyme in DNA repair and a hallmark of apoptosis.[3]

-

Oxidative Stress and Autophagy: The treatment can also cause mitochondrial deficits and oxidative stress, indicated by an increase in membrane lipoperoxidation.[3][5][7] Furthermore, by repressing the Akt/mTOR pathway, this compound can induce autophagy.[5][7]

Detailed Experimental Protocols

Inhibition of bFGF-Induced Receptor Autophosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on FGFR-1 autophosphorylation in a cellular context.

Objective: To quantify the dose-dependent inhibition of bFGF-stimulated FGFR-1 tyrosine phosphorylation by this compound.

Materials:

-

L6 cells overexpressing human FGFR-1.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Serum-free medium.

-

Basic Fibroblast Growth Factor (bFGF).

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Anti-FGFR-1 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting.

-

Anti-FGFR-1 antibody for Western blotting (loading control).

-

SDS-PAGE gels and transfer apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture: Plate L6-hFGFR-1 cells and grow to 80-90% confluency.

-

Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal receptor activation.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for 1-2 hours at 37°C. Include a DMSO-only vehicle control.

-

Ligand Stimulation: Stimulate the cells with bFGF (e.g., 10-20 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.

-

Immunoprecipitation (IP): Incubate the clarified lysates with an anti-FGFR-1 antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash 3-4 times with cold lysis buffer to remove non-specific binding.

-

Elution and SDS-PAGE: Resuspend beads in SDS-PAGE sample buffer, boil to elute proteins, and run the samples on an SDS-PAGE gel.

-

Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with an anti-phosphotyrosine antibody. Subsequently, strip and re-probe the membrane with an anti-FGFR-1 antibody to confirm equal loading.

-

Detection: Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the IC50 value.

Caption: Experimental workflow for FGFR-1 autophosphorylation assay.

DNA Damage Assessment by TUNEL Assay

This protocol is based on the methodology used to demonstrate that this compound induces DNA damage, a hallmark of apoptosis.[3]

Objective: To qualitatively assess DNA fragmentation in cells treated with this compound.

Materials:

-

HeLa cells.

-

This compound (50 µM).

-

H₂O₂ (positive control).

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

-

In situ DNA fragmentation detection kit (containing TdT enzyme and fluorescently-labeled dUTPs).

-

DAPI or Hoechst stain for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Grow HeLa cells on glass coverslips. Treat the cells with 50 µM this compound for 24 hours. Include an untreated control and a positive control (H₂O₂ treatment).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize the membranes for 2-5 minutes on ice.

-

TUNEL Reaction: Wash cells again and apply the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's instructions. Incubate in a humidified chamber at 37°C for 1 hour.

-

Counterstaining: Wash the cells and stain nuclei with DAPI or Hoechst stain.

-

Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Cells with significant DNA damage will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.[3]

References

- 1. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | FGFR1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. The synthetic inhibitor of Fibroblast Growth Factor Receptor PD166866 controls negatively the growth of tumor cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | FGFR | Autophagy | TargetMol [targetmol.com]

- 8. xcessbio.com [xcessbio.com]

- 9. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

PD-166866 as a selective FGFR1 tyrosine kinase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD-166866 is a potent and highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] A member of the 6-aryl-pyrido[2,3-d]pyrimidines chemical class, this compound demonstrates nanomolar efficacy in inhibiting FGFR1 autophosphorylation and downstream signaling pathways.[1] Its high selectivity for FGFR1 over other tyrosine kinases, such as c-Src, PDGFR-β, EGFR, and insulin receptor, makes it a valuable tool for investigating FGFR1-mediated cellular processes and a potential candidate for therapeutic development in diseases characterized by aberrant FGFR1 signaling, such as cancer and fibrotic proliferative diseases.[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the FGFR1 tyrosine kinase domain.[1][2] This prevents the autophosphorylation of the receptor upon ligand (e.g., basic Fibroblast Growth Factor, bFGF) binding, a critical step in the activation of downstream signaling cascades.[1][3] Inhibition of FGFR1 autophosphorylation by this compound subsequently blocks the activation of key signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][3][4]

Data Presentation

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 52.4 ± 0.1 | Cell-free | [1][3] |

| c-Src | >50,000 | Cell-free | [1][3] |

| PDGFR-β | >50,000 | Cell-free | [1][3] |

| EGFR | >50,000 | Cell-free | [1][3] |

| Insulin Receptor | >50,000 | Cell-free | [1][3] |

| Mitogen-activated protein kinase (MAPK) | >50,000 | Cell-free | [1][3] |

| Protein Kinase C (PKC) | >50,000 | Cell-free | [1][3] |

| CDK4 | >50,000 | Cell-free | [1][3] |

Cellular Activity Profile

The following table summarizes the cellular effects of this compound in various cell-based assays.

| Cell Line | Assay Type | Effect | IC50 (nM) | Reference |

| L6 cells (overexpressing human FGFR1) | bFGF-stimulated cell growth | Inhibition | 24 | [1] |

| L6 cells | Inhibition of phosphorylated 44-kDa MAPK | Inhibition | 4.3 | [3] |

| L6 cells | Inhibition of phosphorylated 42-kDa MAPK | Inhibition | 7.9 | [3] |

| NIH 3T3 cells (endogenous FGFR1) | bFGF-mediated receptor autophosphorylation | Inhibition | 10.8 | [5] |

| L6 cells | bFGF-mediated receptor autophosphorylation | Inhibition | 3.1 | [5] |

| HUVEC cells | Microcapillary growth | Inhibition | 100 | [3] |

Experimental Protocols

In Vitro Kinase Assay (Cell-free)

This protocol describes a method to determine the IC50 value of this compound against FGFR1 tyrosine kinase.

-

Reagents: Recombinant human full-length FGFR-1 tyrosine kinase, ATP, poly(Glu, Tyr) 4:1 substrate, this compound, kinase buffer, and detection reagents.

-

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the FGFR-1 enzyme, the poly(Glu, Tyr) substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular FGFR1 Autophosphorylation Assay

This protocol details a method to assess the inhibitory effect of this compound on FGFR1 autophosphorylation in a cellular context.

-

Cell Lines: NIH 3T3 cells (expressing endogenous FGFR-1) or L6 cells (overexpressing human FGFR-1).[1][3]

-

Procedure:

-

Plate the cells in appropriate culture dishes and grow to near confluence.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with basic fibroblast growth factor (bFGF) for a short period (e.g., 5-10 minutes) at 37°C.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitate FGFR1 from the cell lysates using an anti-FGFR1 antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot analysis using an anti-phosphotyrosine antibody to detect the level of FGFR1 autophosphorylation.

-

Normalize the phosphotyrosine signal to the total amount of immunoprecipitated FGFR1.

-

Quantify the band intensities and calculate the IC50 value for the inhibition of autophosphorylation.

-

Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on bFGF-stimulated cell proliferation.

-

Cell Line: L6 cells.[1]

-

Procedure:

-

Seed the L6 cells in a 96-well plate at a low density.

-

Allow the cells to attach overnight.

-

Replace the medium with a low-serum medium containing various concentrations of this compound or DMSO.

-

Add bFGF to the wells to stimulate proliferation.

-

Incubate the cells for an extended period (e.g., 8 days, with daily exposure to the compound).[1]

-

Assess cell viability and proliferation using a suitable method, such as the MTT assay or by direct cell counting.

-

Calculate the percentage of inhibition of cell growth for each concentration of this compound relative to the bFGF-stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

FGFR1 Signaling Pathway and Inhibition by this compound

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for the evaluation of this compound's inhibitory activity.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FGFR1 tyrosine kinase. Its ability to effectively block FGFR1 autophosphorylation and downstream signaling pathways translates into significant anti-proliferative and anti-angiogenic effects in cellular models.[1][3] The high selectivity of this compound makes it an invaluable research tool for elucidating the complex roles of FGFR1 in health and disease. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a lead compound for the development of targeted therapies for cancers and other disorders driven by aberrant FGFR1 signaling.[1][6] This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of this compound.

References

- 1. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]

- 5. This compound | FGFR1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

PD-166866 (CAS: 192705-79-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD-166866, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 192705-79-6 | [1] |

| Synonyms | N-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea | [2] |

| Molecular Formula | C₂₀H₂₄N₆O₃ | [2][3] |

| Molecular Weight | 396.44 g/mol | [2][3] |

| Appearance | Off-white to light tan powder | |

| Solubility | DMSO: ≥10 mg/mL |

Mechanism of Action and Biological Activity

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[4] It functions as a potent, ATP-competitive inhibitor of FGFR1 tyrosine kinase.[3][4][5] This selectivity is crucial for its targeted therapeutic potential.

Kinase Selectivity Profile

This compound exhibits high selectivity for FGFR1. It shows minimal to no inhibitory activity against a range of other tyrosine and serine/threonine kinases at concentrations up to 50 μM, highlighting its specific mode of action.[1][4]

| Kinase Target | IC₅₀ (nM) | Notes |

| FGFR1 (full-length, human) | 52.4 ± 0.1 | Cell-free assay |

| Platelet-Derived Growth Factor Receptor-β (PDGFRβ) | > 50,000 | No significant inhibition |

| Epidermal Growth Factor Receptor (EGFR) | > 50,000 | No significant inhibition |

| c-Src | > 50,000 | No significant inhibition |

| Insulin Receptor Tyrosine Kinase | > 50,000 | No significant inhibition |

| Mitogen-Activated Protein Kinase (MAPK) | > 50,000 | No significant inhibition |

| Protein Kinase C (PKC) | > 50,000 | No significant inhibition |

| Cyclin-Dependent Kinase 4 (CDK4) | > 50,000 | No significant inhibition |

Table compiled from data in references[1][2][4].

Cellular Effects

In cellular contexts, this compound effectively inhibits FGFR1-mediated signaling, leading to a variety of downstream effects.

| Cellular Process | IC₅₀ / Effect | Cell Line / System |

| FGFR1 Autophosphorylation | IC₅₀ = 3.1 nM | L6 cells overexpressing human FGFR1 |

| IC₅₀ = 10.8 nM | NIH 3T3 cells with endogenous FGFR1 | |

| MAPK (ERK1/2) Phosphorylation | IC₅₀ = 4.3 nM (p44 MAPK) | L6 cells |

| IC₅₀ = 7.9 nM (p42 MAPK) | L6 cells | |

| bFGF-Stimulated Cell Growth | IC₅₀ = 24 nM | L6 cells (8-day exposure) |

| Anti-Angiogenesis | Potent inhibitor | Cultured human placenta artery fragments |

| Cell Viability (Cytotoxicity) | Significant reduction at 2.5 µM | HeLa cells (24-hour treatment) |

| Apoptosis Induction | DNA damage observed | HeLa cells |

| Autophagy Induction | Repression of Akt/mTOR signaling | [1] |

Table compiled from data in references[1][2][4][6][7].

Signaling Pathway

This compound primarily targets the FGFR1 signaling cascade. Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival. This compound, by competing with ATP for the kinase domain of FGFR1, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

Caption: FGFR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for the evaluation of this compound.

In Vitro FGFR1 Kinase Assay

This protocol is adapted from luminescent kinase assays designed to measure ADP production.

Materials:

-

Recombinant human FGFR1 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

ATP solution

-

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the FGFR1 enzyme to each well containing the diluted inhibitor or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Record luminescence and calculate the percent inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is based on the colorimetric MTT assay to assess cell viability.[8][9]

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 - 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).[6]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Phospho-FGFR and Phospho-ERK

This protocol outlines the detection of protein phosphorylation by western blot.[10][11]

Materials:

-

L6 cells (or other suitable cell line)

-

Serum-free medium

-

bFGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with bFGF for a short period (e.g., 5-15 minutes) to induce FGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.

In Vitro Anti-Angiogenesis Assay (Aortic Ring Assay)

This assay provides a model for studying the effect of compounds on angiogenesis.[4]

Materials:

-

Human placenta artery fragments (or rat aorta)

-

Serum-free medium

-

Matrigel or collagen gel

-

This compound

-

Culture plates

-

Microscope with imaging capabilities

Procedure:

-

Isolate and prepare small fragments of the artery.

-

Embed the fragments in a gel matrix (e.g., Matrigel) in a culture plate.

-

Add serum-free medium containing different concentrations of this compound or vehicle control.

-

Incubate the cultures for several days, replacing the medium as needed.

-

Monitor the outgrowth of microvessels from the artery fragments daily using a microscope.

-

Quantify the extent of microvessel outgrowth (e.g., by measuring the area of outgrowth) at the end of the experiment to determine the inhibitory effect of this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of FGFR1 tyrosine kinase. Its ability to specifically block the FGFR1 signaling pathway makes it a valuable tool for studying the roles of FGF signaling in various biological processes, including cell proliferation, survival, and angiogenesis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

PD-166866: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166866 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document provides a comprehensive technical overview of the downstream signaling effects of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its mechanism of action, its impact on key cellular signaling pathways, and the resultant cellular outcomes. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of the affected signaling cascades to facilitate a deeper understanding of this compound's biological activity.

Introduction to this compound

This compound is a synthetic, ATP-competitive inhibitor that demonstrates high selectivity for FGFR1.[1][2] Its ability to specifically target FGFR1 makes it a valuable tool for investigating the roles of FGF signaling in various physiological and pathological processes, including cell proliferation, differentiation, angiogenesis, and tumorigenesis.[1][3] This guide will focus on the molecular consequences of FGFR1 inhibition by this compound, tracing the signaling cascade from the cell surface to the nucleus and other cellular compartments.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the FGFR1 tyrosine kinase.[1] This prevents the autophosphorylation of the receptor upon ligand (e.g., basic Fibroblast Growth Factor, bFGF) binding, a critical step in the activation of downstream signaling pathways.[1][4] The inhibition of FGFR1 autophosphorylation effectively blocks the recruitment and activation of downstream signaling proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR1 | 52.4 ± 0.1 | Cell-free kinase assay |

| c-Src | >50,000 | Cell-free kinase assay |

| Platelet-Derived Growth Factor Receptor-β (PDGFR-β) | >50,000 | Cell-free kinase assay |

| Epidermal Growth Factor Receptor (EGFR) | >50,000 | Cell-free kinase assay |

| Insulin Receptor | >50,000 | Cell-free kinase assay |

| Mitogen-Activated Protein Kinase (MAPK) | >50,000 | Cell-free kinase assay |

| Protein Kinase C (PKC) | >50,000 | Cell-free kinase assay |

| Cyclin-Dependent Kinase 4 (CDK4) | >50,000 | Cell-free kinase assay |

Table 2: Cellular Activity

| Cellular Effect | Cell Line | IC50 (nM) | Notes |

| Inhibition of bFGF-stimulated cell growth | L6 | 24 | Daily exposure for 8 days[1][2] |

| Inhibition of phosphorylated 44-kDa MAPK (ERK1) | L6 | 4.3 | - |

| Inhibition of phosphorylated 42-kDa MAPK (ERK2) | L6 | 7.9 | - |

| Inhibition of FGFR1 autophosphorylation | NIH 3T3 | 10.8 | - |

| Inhibition of FGFR1 autophosphorylation | L6 | 3.1 | Overexpressing human FGFR-1[5] |

Downstream Signaling Pathways Affected by this compound

Inhibition of FGFR1 by this compound leads to the suppression of multiple downstream signaling cascades that are crucial for cell growth, survival, and proliferation. The two primary pathways affected are the Ras-MAPK/ERK pathway and the PI3K-Akt/mTOR pathway.

Inhibition of the Ras-MAPK/ERK Pathway

The Ras-MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, FGFR1 recruits and activates docking proteins like FRS2, which in turn activate the Ras-MAPK cascade. This compound-mediated inhibition of FGFR1 prevents the phosphorylation of downstream effectors in this pathway, notably ERK1 and ERK2 (also known as p44/42 MAPK).[1][4] This leads to a reduction in the transcription of genes involved in cell cycle progression and proliferation.

Figure 1: Inhibition of the MAPK/ERK signaling pathway by this compound.

Repression of the PI3K-Akt/mTOR Signaling Pathway

The PI3K-Akt/mTOR pathway is another critical signaling axis downstream of FGFR1 that governs cell growth, survival, and metabolism. This compound has been shown to repress this pathway, leading to the induction of autophagy.[4] By inhibiting FGFR1, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt and mTOR. This de-repression of the autophagy machinery contributes to the anti-proliferative effects of the compound.

Figure 2: Repression of the Akt/mTOR signaling pathway by this compound.

Cellular Effects of this compound

The inhibition of these key signaling pathways by this compound culminates in significant cellular responses, primarily a reduction in cell proliferation and the induction of cell death.

Anti-proliferative Effects

This compound demonstrates clear anti-proliferative effects in various cell lines.[6] This is a direct consequence of the blockade of the MAPK/ERK and Akt/mTOR pathways, which are essential for cell cycle progression and cell growth. The inhibition of bFGF-stimulated cell growth in L6 cells with an IC50 of 24 nM highlights its potent anti-proliferative activity.[1][2]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death.[3][6] This is evidenced by DNA fragmentation, as detected by the TUNEL assay, and the cleavage of Poly (ADP-ribose) Polymerase (PARP), a key substrate of executioner caspases.[6] The induction of apoptosis is a critical mechanism underlying the anti-tumor potential of this compound.

Figure 3: Logical workflow of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro FGFR1 Kinase Assay (Radiometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against FGFR1.

-

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the FGFR1 enzyme and the peptide substrate to each well.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

-

Western Blot Analysis for Phosphorylated Proteins (p-ERK)

This protocol describes the detection of changes in protein phosphorylation in response to this compound treatment.

-

Materials:

-

Cell line of interest (e.g., L6 cells)

-

This compound

-

bFGF

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Starve cells in serum-free medium.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with bFGF.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL reagent and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

TUNEL Assay for Apoptosis Detection

This protocol outlines the steps for detecting DNA fragmentation in cells treated with this compound.

-

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Wash cells with PBS and fix them.

-

Wash again and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber, protected from light.

-

Wash the cells to remove unincorporated nucleotides.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.

-

Conclusion

This compound is a highly selective and potent inhibitor of FGFR1 tyrosine kinase. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways, including the Ras-MAPK/ERK and PI3K-Akt/mTOR cascades. These molecular events translate into significant cellular outcomes, namely the inhibition of cell proliferation and the induction of apoptosis and autophagy. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating FGF signaling and for those involved in the development of novel anti-cancer therapeutics. The well-defined mechanism of action of this compound makes it an excellent tool for elucidating the complex roles of FGFR1 in health and disease.

References

- 1. promega.com [promega.com]

- 2. opentrons.com [opentrons.com]

- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 4. clyte.tech [clyte.tech]

- 5. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

The Role of PD-166866 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGF Receptor 1 (FGFR-1), is a key driver of angiogenesis. PD-166866, a small molecule inhibitor, has emerged as a potent and selective antagonist of FGFR-1 tyrosine kinase activity. This technical guide provides an in-depth analysis of the role of this compound in inhibiting angiogenesis, detailing its mechanism of action, relevant signaling pathways, quantitative data on its inhibitory effects, and comprehensive experimental protocols for assessing its anti-angiogenic properties.

Introduction to this compound and its Target: FGFR-1

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[1] It functions as an ATP-competitive inhibitor, specifically targeting the kinase domain of FGFR-1, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and angiogenesis.[1] The high selectivity of this compound for FGFR-1 makes it a valuable tool for studying FGF-driven biological processes and a potential therapeutic agent for diseases characterized by aberrant angiogenesis.

Mechanism of Action: How this compound Inhibits Angiogenesis

The primary anti-angiogenic effect of this compound is mediated through its direct inhibition of FGFR-1. The binding of FGF ligands, such as basic FGF (bFGF), to FGFR-1 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation – all key steps in angiogenesis.

This compound competitively binds to the ATP-binding pocket of the FGFR-1 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the entire downstream signaling cascade.

Key Signaling Pathways Affected by this compound

2.1.1. The RAS/MAPK Pathway

The primary pathway through which FGFR-1 signaling promotes angiogenesis is the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway. Upon FGFR-1 activation, the adaptor protein FRS2 is recruited and phosphorylated, which in turn recruits GRB2 and SOS, leading to the activation of RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK1/2 (also known as p44/42 MAPK). Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes involved in cell proliferation and survival. This compound, by inhibiting FGFR-1 autophosphorylation, effectively blocks the activation of this entire pathway.[1]

2.1.2. The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, survival, and angiogenesis.[2][3] While the direct effect of this compound on this pathway in the context of angiogenesis is less extensively documented, FGFR-1 activation is known to stimulate PI3K activity. Inhibition of FGFR-1 by this compound is therefore presumed to also attenuate signaling through the PI3K/Akt/mTOR pathway, contributing to its anti-angiogenic effects. This pathway is known to regulate the production of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2][3]

Quantitative Data on the Inhibitory Effects of this compound

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound as an inhibitor of FGFR-1 and its downstream effects.

| Target | Assay Type | IC50 Value | Reference |

| Human full-length FGFR-1 tyrosine kinase | Cell-free kinase assay | 52.4 ± 0.1 nM | [1] |

| bFGF-mediated FGFR-1 autophosphorylation | NIH 3T3 cells | Not specified | [1] |

| bFGF-mediated FGFR-1 autophosphorylation | L6 cells overexpressing human FGFR-1 | Not specified | [1] |

| bFGF-induced ERK1 (p44 MAPK) phosphorylation | L6 cells | Not specified | [1] |

| bFGF-induced ERK2 (p42 MAPK) phosphorylation | L6 cells | Not specified | [1] |

| bFGF-stimulated cell growth | L6 cells (8-day exposure) | 24 nM | [1] |

| Kinase | Effect at concentrations up to 50 µM | Reference |

| c-Src | No effect | [1] |

| Platelet-derived growth factor receptor-beta (PDGFR-β) | No effect | [1] |

| Epidermal growth factor receptor (EGFR) | No effect | [1] |

| Insulin receptor | No effect | [1] |

| Mitogen-activated protein kinase (MAPK) | No effect | [1] |

| Protein kinase C (PKC) | No effect | [1] |

| Cyclin-dependent kinase 4 (CDK4) | No effect | [1] |

Experimental Protocols for Assessing Anti-Angiogenic Activity

Detailed methodologies for key in vitro and ex vivo angiogenesis assays are provided below. These protocols can be adapted to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane extract (e.g., Matrigel)

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Calcein AM (for visualization)

-

Fluorescence microscope

Protocol:

-

Plate Coating: Thaw basement membrane extract on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib).

-

Incubation: Add 100 µL of the treated cell suspension to each well of the coated plate. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization: Carefully remove the culture medium and wash the cells with PBS. Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

-

Quantification: Capture images of the tube networks using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of microvessels from a piece of intact tissue.

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free endothelial cell basal medium (EBM)

-

Collagen I or Matrigel

-

48-well tissue culture plates

-

Surgical instruments (forceps, scalpels)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Growth factors (e.g., bFGF or VEGF)

-

Inverted microscope

Protocol:

-

Aorta Dissection: Euthanize the animal and aseptically dissect the thoracic aorta. Place it in a sterile dish containing cold serum-free EBM.

-

Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.

-

Embedding: Place a 150 µL layer of cold collagen I or Matrigel in the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each gel. Cover the ring with another 150 µL of cold collagen I or Matrigel and allow it to polymerize.

-

Treatment: Prepare treatment media containing growth factors (e.g., 50 ng/mL bFGF) and different concentrations of this compound or vehicle control. Add 500 µL of the respective medium to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium with fresh treatment medium every 2-3 days.

-

Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at the end of the incubation period. Quantify the angiogenic response by measuring the length and number of microvessel sprouts.

Human Placental Artery Fragment Assay

This assay is a variation of the aortic ring assay, utilizing human tissue to assess angiogenesis.

Materials:

-

Fresh human placenta

-

Sterile PBS and culture medium (e.g., DMEM with 10% FBS)

-

Fibrinogen solution

-

Thrombin solution

-

24-well tissue culture plates

-

Surgical instruments

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Inverted microscope

Protocol:

-

Tissue Collection and Preparation: Obtain a fresh human placenta and dissect small arterial fragments (approximately 2x2 mm) under sterile conditions.

-

Embedding in Fibrin Gel: Place 500 µL of fibrinogen solution into each well of a 24-well plate. Place one artery fragment into the center of each well. Add 10 µL of thrombin solution to each well to induce fibrin polymerization.

-

Treatment: Once the fibrin gel has solidified, add 1 mL of culture medium containing different concentrations of this compound or vehicle control to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for up to 21 days. Change the medium every 2-3 days.

-

Quantification: Monitor and photograph the outgrowth of microvessels from the placental artery fragments using an inverted microscope. The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and the general workflow for assessing its anti-angiogenic activity.

Caption: this compound inhibits angiogenesis by blocking FGFR-1 autophosphorylation.

Caption: General workflow for in vitro/ex vivo anti-angiogenesis assays.

Conclusion

This compound is a potent and selective inhibitor of FGFR-1 tyrosine kinase, demonstrating significant anti-angiogenic properties. Its mechanism of action, primarily through the blockade of the RAS/MAPK signaling pathway, makes it an invaluable tool for angiogenesis research. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers investigating the role of FGF/FGFR-1 signaling in angiogenesis and for the development of novel anti-angiogenic therapies. Further research into the effects of this compound on other signaling pathways, such as PI3K/Akt/mTOR, will continue to elucidate its full therapeutic potential.

References

- 1. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

The Selective FGFR1 Inhibitor PD-166866: A Technical Guide to its Effects on MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166866 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2][3] Its high specificity for FGFR1 allows for the targeted disruption of downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cellular processes such as proliferation and angiogenesis.[1][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its inhibitory effects on MAPK signaling. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows to support researchers in the study of FGFR1-mediated cellular signaling.

Introduction to this compound

This compound is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[1] It demonstrates high selectivity for FGFR1, with minimal activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), insulin receptor, and c-Src, even at high concentrations.[1][5] This specificity makes this compound a valuable tool for investigating the physiological and pathological roles of FGFR1 signaling. The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4][6] This event initiates a cascade of downstream signaling, including the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[4][6] this compound competitively binds to the ATP-binding pocket of the FGFR1 kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of the MAPK cascade.[1][7]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase and Cell-Based Inhibition of FGFR1 by this compound

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| In Vitro Kinase Assay | Human full-length FGFR-1 tyrosine kinase | - | 52.4 ± 0.1 | [1] |

| FGFR1 Autophosphorylation | Endogenous FGFR-1 | NIH 3T3 | 10.8 | [1][5] |

| FGFR1 Autophosphorylation | Overexpressed human FGFR-1 | L6 | 3.1 | [1][5] |

| bFGF-stimulated Cell Growth | - | L6 | 24 | [1] |

Table 2: Inhibition of Downstream MAPK Signaling by this compound

| Target | Cell Line | IC50 (nM) | Reference |

| Phosphorylated 44-kDa MAPK (ERK1) | L6 | 4.3 | [5][8] |

| Phosphorylated 42-kDa MAPK (ERK2) | L6 | 7.9 | [5][8] |

Table 3: Selectivity of this compound Against Other Kinases

| Kinase | IC50 (µM) | Reference |

| c-Src | >50 | [1] |

| PDGFR-β | >50 | [1] |

| EGFR | >50 | [1] |

| Insulin Receptor | >50 | [1] |

| Mitogen-activated protein kinase (MAPK) | >50 | [1] |

| Protein kinase C (PKC) | >50 | [1] |

| CDK4 | >50 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of FGFR1, which is an upstream regulator of the MAPK signaling pathway. The following diagram illustrates the canonical FGF/FGFR-MAPK signaling cascade and the point of intervention by this compound.

Caption: The FGF/FGFR-MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MAPK signaling.

In Vitro FGFR1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR1.

Materials:

-

Recombinant human full-length FGFR-1 tyrosine kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[9][10]

-

Trichloroacetic acid (TCA)

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing recombinant FGFR1 kinase and the substrate in kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with TCA.

-

Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell-Based FGFR1 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of FGFR1 in a cellular context.

Materials:

-

L6 or NIH 3T3 cells

-

Cell culture medium (e.g., DMEM) with serum

-

Basic Fibroblast Growth Factor (bFGF)

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)[11][12]

-

Anti-phospho-FGFR antibody

-

Anti-FGFR1 antibody

-

Secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Culture L6 or NIH 3T3 cells to near confluency.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with bFGF (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce FGFR1 autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform immunoprecipitation for FGFR1 or directly proceed to SDS-PAGE with equal amounts of protein per lane.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).[12]

-

Probe the membrane with an anti-phospho-FGFR antibody, followed by a secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

-

Strip the membrane and re-probe with an anti-FGFR1 antibody to determine the total amount of FGFR1.

-

Quantify the band intensities to determine the inhibition of FGFR1 autophosphorylation at different this compound concentrations and calculate the IC50 value.

Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

This protocol details the detection of phosphorylated ERK1/2, the downstream effectors of the MAPK pathway, following treatment with this compound.

Materials:

-

L6 cells

-

bFGF

-

This compound

-

Lysis buffer (with protease and phosphatase inhibitors)[11][12]

-

Anti-phospho-p44/42 MAPK (ERK1/2) antibody

-

Anti-p44/42 MAPK (ERK1/2) antibody

-

Secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Follow steps 1-5 from the cell-based FGFR1 autophosphorylation assay to culture, starve, treat, and stimulate the L6 cells.

-

Prepare cell lysates and determine the protein concentration.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities to assess the dose-dependent inhibition of ERK1/2 phosphorylation by this compound and calculate the IC50 values.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on the MAPK signaling pathway.

Caption: A typical workflow for studying this compound's effect on MAPK signaling.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FGFR1 tyrosine kinase. Its ability to effectively block FGFR1 autophosphorylation and consequently inhibit the downstream MAPK signaling pathway makes it an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of FGFR1 in health and disease, and to explore the therapeutic potential of targeting this pathway. The high selectivity of this compound allows for precise dissection of FGFR1-mediated signaling events, contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

- 1. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthetic inhibitor of Fibroblast Growth Factor Receptor PD166866 controls negatively the growth of tumor cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | FGFR1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of PD-166866: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary, preclinical data on the efficacy of PD-166866, a selective inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. The available data, primarily from in vitro studies, suggests that this compound holds potential as an anti-proliferative and anti-angiogenic agent. This document summarizes the quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action through its effects on critical signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative metrics of this compound's inhibitory activity from published preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Assay System | IC50 Value | Citation |

| FGFR1 Tyrosine Kinase (human, full-length) | Cell-free kinase assay | 52.4 ± 0.1 nM | [1][2] |

| bFGF-stimulated FGFR1 Autophosphorylation | L6 cells (rat myoblasts overexpressing human FGFR1) | 3.1 nM | [3] |

| bFGF-stimulated FGFR1 Autophosphorylation | NIH 3T3 cells (mouse embryonic fibroblasts) | 10.8 nM | [3] |

| bFGF-induced Phosphorylated MAPK (p44/ERK1) | L6 cells | 4.3 nM | [1][4] |

| bFGF-induced Phosphorylated MAPK (p42/ERK2) | L6 cells | 7.9 nM | [1][4] |

| bFGF-stimulated Cell Growth | L6 cells (8-day exposure) | 24 nM | [2] |

Table 2: Selectivity Profile of this compound

| Kinase/Receptor | Assay System | IC50 Value | Citation |

| c-Src | Cell-free kinase assay | > 50 µM | [1][2] |

| Platelet-Derived Growth Factor Receptor-β (PDGFR-β) | Cell-free kinase assay | > 50 µM | [1][2] |

| Epidermal Growth Factor Receptor (EGFR) | Cell-free kinase assay | > 50 µM | [1][2] |

| Insulin Receptor | Cell-free kinase assay | > 50 µM | [1][2] |

| Mitogen-Activated Protein Kinase (MAPK) | Cell-free kinase assay | > 50 µM | [1][2] |

| Protein Kinase C (PKC) | Cell-free kinase assay | > 50 µM | [1][2] |

| Cyclin-Dependent Kinase 4 (CDK4) | Cell-free kinase assay | > 50 µM | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively targeting and inhibiting the tyrosine kinase activity of FGFR1. This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary pathways affected are the Ras-MAPK-ERK pathway and the PI3K-Akt/mTOR pathway.

Inhibition of the FGFR1-MAPK Signaling Pathway

Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins like FRS2, which in turn recruits the Grb2-SOS complex. This complex activates Ras, initiating a phosphorylation cascade that leads to the activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of FGFR1, thereby preventing the activation of this entire downstream pathway.[2][5]

Inhibition of the FGFR1-MAPK Signaling Pathway by this compound.

Repression of the Akt/mTOR Signaling Pathway and Induction of Autophagy

Inhibition of FGFR1 by this compound has also been shown to repress the Akt/mTOR signaling pathway.[1][4] This pathway is critical for cell survival and growth. The suppression of Akt/mTOR signaling can lead to the induction of autophagy, a cellular process of self-degradation that can be a mechanism of cell death in cancer cells.

Repression of Akt/mTOR Signaling and Induction of Autophagy by this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments that have been used to characterize the efficacy of this compound.

FGFR1 Tyrosine Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR1.

-

Methodology:

-

The kinase domain of human full-length FGFR-1 is expressed and purified.

-

The kinase is incubated with a synthetic substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular FGFR1 Autophosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit FGFR1 autophosphorylation in a cellular context.

-

Methodology:

-

Cells expressing FGFR1 (e.g., L6 or NIH 3T3 cells) are cultured to sub-confluency.

-

The cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of this compound for a defined time (e.g., 1-2 hours).

-

The cells are then stimulated with a ligand, such as bFGF (e.g., 10 ng/mL), for a short period (e.g., 5-10 minutes) to induce FGFR1 autophosphorylation.

-

The cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are subjected to immunoprecipitation using an anti-FGFR1 antibody.

-

The immunoprecipitates are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an anti-phosphotyrosine antibody to detect the level of phosphorylated FGFR1.

-

The membrane is then stripped and re-probed with an anti-FGFR1 antibody to ensure equal loading.

-

Densitometry is used to quantify the band intensities, and IC50 values are calculated.

-

Cell Proliferation Assay

-

Objective: To evaluate the effect of this compound on bFGF-stimulated cell growth.

-

Methodology:

-

L6 cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of this compound in the presence of a mitogenic concentration of bFGF.

-

The treatment is refreshed daily for an extended period (e.g., 8 days) to assess long-term effects.[2]

-

Cell proliferation is measured at the end of the treatment period using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

The results are expressed as a percentage of the growth of cells stimulated with bFGF in the absence of the inhibitor, and IC50 values are determined.

-

References

- 1. The synthetic inhibitor of Fibroblast Growth Factor Receptor PD166866 controls negatively the growth of tumor cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Clinical Trials | Parkinson's Foundation [parkinson.org]

Methodological & Application

Application Notes and Protocols for PD-166866 in Cell Culture

Introduction